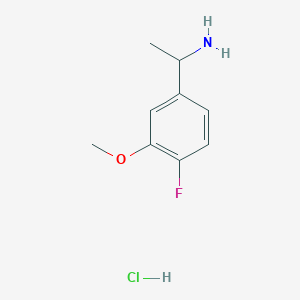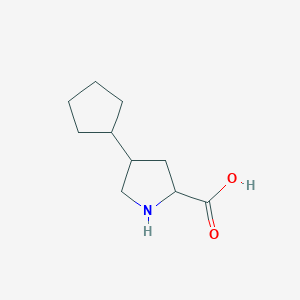
4-Cyclopentylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopentylpyrrolidine-2-carboxylic acid is an organic compound characterized by a pyrrolidine ring substituted with a cyclopentyl group and a carboxylic acid functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentylpyrrolidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with an amine to form the corresponding imine, followed by reduction and subsequent carboxylation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclopentylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl ketones, while reduction can produce cyclopentyl alcohols .
Wissenschaftliche Forschungsanwendungen
4-Cyclopentylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Cyclopentylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
Cyclopentylamine: Shares the cyclopentyl group but lacks the carboxylic acid functionality.
Pyrrolidine-2-carboxylic acid: Similar structure but without the cyclopentyl substitution.
Uniqueness: 4-Cyclopentylpyrrolidine-2-carboxylic acid stands out due to the combination of the cyclopentyl group and the pyrrolidine ring, which imparts unique chemical properties and potential biological activities. This structural uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H17NO2 |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
4-cyclopentylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c12-10(13)9-5-8(6-11-9)7-3-1-2-4-7/h7-9,11H,1-6H2,(H,12,13) |
InChI-Schlüssel |
FAKWCMIZOIBKJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2CC(NC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Thiazoleacetic acid,2-amino-a-[[2-(diphenylmethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-,(Z)-(9CI)](/img/structure/B13648785.png)
![1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanol](/img/structure/B13648795.png)
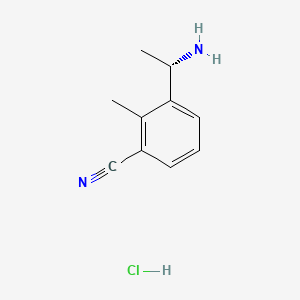
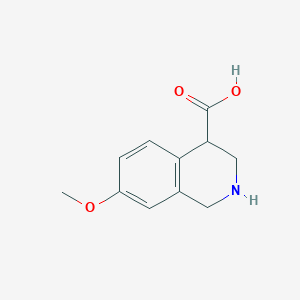
![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate](/img/structure/B13648812.png)
![methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride](/img/structure/B13648820.png)


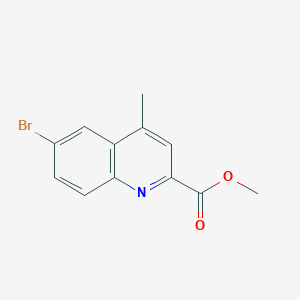
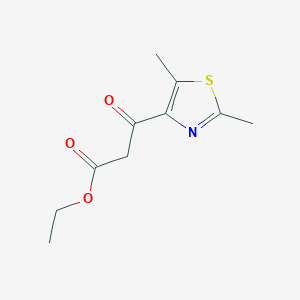
![[3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate](/img/structure/B13648842.png)


